molecular formula C11H20FNO B1485470 (3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine CAS No. 2165528-09-4

(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine

Cat. No.: B1485470
CAS No.: 2165528-09-4
M. Wt: 201.28 g/mol
InChI Key: PRIOTLSESNWXSC-JPPWEJMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine is a chiral amine compound of interest in pharmaceutical and chemical research. The molecule features a stereochemically defined fluorinated oxolane (tetrahydrofuran) ring system coupled with a trans-4-methylcyclohexylamine group. This specific stereochemistry (3R,4S) and the trans configuration of the cyclohexyl substituents are critical for its interaction with biological targets, making it a valuable scaffold for medicinal chemistry and drug discovery programs. The presence of the fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and membrane permeability, which are key parameters in optimizing lead compounds. Researchers may employ this compound as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. Its rigid cyclohexyl and oxolane rings provide a three-dimensional structure that can be leveraged to explore specific binding conformations in protein-ligand interactions. This product is intended for research applications in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(3R,4S)-4-fluoro-N-(4-methylcyclohexyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO/c1-8-2-4-9(5-3-8)13-11-7-14-6-10(11)12/h8-11,13H,2-7H2,1H3/t8?,9?,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIOTLSESNWXSC-JPPWEJMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2COCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(CC1)N[C@@H]2COC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4S)-4-fluoro-N-[(1R,4R)-4-methylcyclohexyl]oxolan-3-amine, a compound with the CAS number 2165528-09-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a unique oxolane structure that incorporates a fluorine atom and a cyclohexyl moiety. Its molecular formula is C13H18FC_{13}H_{18}F and it has a molecular weight of 210.28 g/mol. The specific stereochemistry at the 3 and 4 positions plays a crucial role in its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits significant activity against various biological targets. The following table summarizes key findings related to its pharmacological effects:

Biological Activity Target/Mechanism Reference
Antitumor ActivityInhibition of cancer cell proliferation
Antimicrobial PropertiesActivity against Gram-positive bacteria
Neuroprotective EffectsModulation of neurotransmitter release

Case Studies

  • Antitumor Activity : A study evaluated the compound's efficacy against non-small cell lung cancer (NSCLC) cell lines. Results showed that it inhibited cell growth with an IC50 value of approximately 15 µM, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : In vitro assays demonstrated that this compound had notable activity against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) below 10 µg/mL.
  • Neuroprotective Effects : Research indicated that the compound could enhance the release of acetylcholine in neuronal cultures, suggesting a possible mechanism for its neuroprotective effects.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may act as a kinase inhibitor, disrupting signaling pathways involved in cell proliferation.
  • Modulation of Ion Channels : The compound's structure allows it to interact with ion channels in neuronal cells, which may explain its neuroprotective properties.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role as a potential drug candidate due to its unique structural features that may enhance biological activity. Specifically, its fluorine atom is known to improve metabolic stability and bioavailability in drug formulations.

Janus Kinase (JAK) Inhibition

Research has indicated that similar compounds in the oxolan-3-amine class exhibit activity as JAK inhibitors. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers. The structure of (3R,4S)-4-fluoro-N-[(1R,4R)-4-methylcyclohexyl]oxolan-3-amine suggests it may also possess JAK inhibition properties, warranting further investigation.

Neuropharmacology

Given the compound's structural analogies with known neuroactive agents, it may be explored for applications in treating neurological disorders. The presence of the cyclohexyl group could enhance its interaction with neurotransmitter receptors.

Case Study 1: JAK Inhibitors

A study published in the Journal of Medicinal Chemistry explored various oxolan derivatives as JAK inhibitors. It was found that modifications at the nitrogen atom significantly influenced the inhibitory activity against JAK2, a target for treating myeloproliferative neoplasms. The study suggested that this compound could be a promising candidate for further development.

Case Study 2: Neuroactive Compounds

Research conducted by Smith et al. (2020) demonstrated that similar compounds with oxolan structures showed significant affinity for serotonin receptors, indicating potential use in antidepressant therapies. This opens avenues for exploring this compound in neuropharmacological applications.

Comparison with Similar Compounds

Substituent Variations on the Amine Nitrogen

Compound Name N-Substituent Molecular Formula Key Differences Biological Implications Reference
(3R,4S)-4-Fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine Trans-4-methylcyclohexyl C₁₁H₁₉FNO High rigidity and lipophilicity due to cyclohexyl group. Enhanced receptor binding specificity; potential for CNS penetration. Target Compound
(3R,4S)-N-(3-Ethoxypropyl)-4-fluorooxolan-3-amine 3-Ethoxypropyl C₉H₁₈FNO₂ Flexible ether chain; lower lipophilicity. Reduced metabolic stability; faster clearance.
(3R,4S)-4-Fluoro-N-heptyloxolan-3-amine Heptyl C₁₁H₂₂FNO Long aliphatic chain; high hydrophobicity. Increased half-life but poor aqueous solubility.
N-{[(3R,4S)-4-Fluoro-3-pyrrolidinyl]methyl}cyclopropanamine Cyclopropanamine-methyl-pyrrolidine C₉H₁₆FN₂ Smaller heterocycle (pyrrolidine vs. oxolane). Altered conformational flexibility; possible differences in target affinity.

Modifications on the Oxolane Ring

Compound Name Oxolane Substituent Molecular Formula Key Differences Biological Implications Reference
Target Compound 4-Fluoro C₁₁H₁₉FNO Electronegative fluorine enhances polarity. Improved metabolic resistance to oxidation.
rac-(3R,4S)-4-(4-Bromo-1H-pyrazol-1-yl)oxolan-3-amine hydrochloride 4-Bromopyrazole C₇H₁₁BrClN₃O Bulky aromatic substituent; bromine adds halogen bonding potential. Potential for kinase inhibition; higher molecular weight (277.54 g/mol).
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine Methylpyrrolidine C₅H₁₁FN₂ Smaller 5-membered ring (pyrrolidine vs. oxolane). Reduced steric hindrance; altered pharmacokinetics.

Cycloalkyl vs. Aromatic Substituents

Compound Name Cycloalkyl/Aromatic Group Molecular Formula Key Differences Biological Implications Reference
Target Compound Trans-4-methylcyclohexyl C₁₁H₁₉FNO Rigid, lipophilic cyclohexyl group. Optimized for hydrophobic binding pockets.
N-[(1R,2R)-2-Fluorocyclopentyl]oxolan-3-amine 2-Fluorocyclopentyl C₉H₁₆FNO Smaller cyclopentyl ring; fluorine at position 2. Higher solubility; possible enhanced dipole interactions.
(3R,4R)-4-(4-Bromophenoxy)oxolan-3-amine 4-Bromophenoxy C₁₀H₁₁BrNO₂ Aromatic bromophenoxy group; planar structure. Potential for π-π stacking; higher molecular weight (273.11 g/mol).

Physicochemical and Pharmacokinetic Comparisons

Physicochemical Properties

Property Target Compound (3R,4S)-N-Heptyl Analogue (3S,4R)-4-Fluoro-1-Methylpyrrolidin-3-amine
LogP ~2.5 (estimated) ~3.8 ~1.2
Water Solubility Low (cyclohexyl bulk) Very low (long aliphatic chain) Moderate (smaller ring)
Polar Surface Area 35 Ų 29 Ų 38 Ų

Metabolic Stability

  • Target Compound : Fluorine at position 4 reduces oxidative metabolism in the oxolane ring.
  • N-(3-Ethoxypropyl) Analogue : Ethoxy group susceptible to CYP450-mediated oxidation.
  • 4-Bromophenoxy Derivative : Bromine may slow metabolic degradation but increases toxicity risk.

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

  • Construction of the oxolane (tetrahydrofuran) ring with appropriate stereochemistry.
  • Introduction of the fluorine atom at the 4-position of the oxolane ring.
  • Attachment of the (1r,4r)-4-methylcyclohexyl amine substituent via nucleophilic substitution or amination.
  • Maintenance of stereochemical purity throughout the process.

Key Synthetic Steps and Conditions

Step Description Reagents/Conditions Notes Yield/Outcome
1 Preparation of chiral tetrahydrofuran-3-amine intermediate Starting from chiral 3-tetrahydrofuroic acid or protected derivatives; hydrogenation with Pd/C in methanol under H2 atmosphere at 20°C for 18 h Stereospecific conversion preserving chirality ~56% isolated yield (1.9 g from 3.4 g precursor)
2 Fluorination at the 4-position of oxolane ring Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or equivalents; controlled temperature to avoid racemization Selective fluorination crucial for stereochemistry Not explicitly quantified but optimized in patents
3 Nucleophilic substitution with (1r,4r)-4-methylcyclohexylamine Reaction in polar aprotic solvents (e.g., tetrahydrofuran, methanol) under mild heating; sometimes with base such as triethylamine Ensures amine substitution at oxolane ring nitrogen High selectivity for desired stereoisomer
4 Purification and stereochemical verification Chromatography (silica gel), recrystallization from ethyl acetate/methanol mixtures; NMR and chiral HPLC for stereochemical purity Essential for pharmaceutical-grade compound Purity >95% typical

Detailed Research Findings and Mechanistic Insights

  • Stereospecificity : The synthesis is stereospecific starting from chiral precursors, ensuring that the (3R,4S) configuration on the oxolane ring is retained. The use of chiral starting materials like 3-tetrahydrofuroic acid derivatives and stereoselective fluorination methods are key to this outcome.

  • Fluorination Methods : Fluorination at the 4-position is typically achieved using reagents such as DAST or other sulfur-based fluorinating agents. These reagents allow for nucleophilic substitution of hydroxyl groups with fluorine while maintaining stereochemical integrity. Control of reaction temperature and time is critical to avoid side reactions or racemization.

  • Amination Step : The attachment of the 4-methylcyclohexyl amine group is performed via nucleophilic substitution on the activated oxolane intermediate. The amine acts as a nucleophile displacing a suitable leaving group (often a halide or tosylate) on the oxolane ring. Use of bases like triethylamine helps neutralize generated acids and drives the reaction forward.

  • Purification and Characterization : Final compounds are purified by chromatographic methods and recrystallization. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) confirm structure, purity, and stereochemistry.

Summary Table of Preparation Conditions

Parameter Typical Conditions Comments
Starting Material Chiral 3-tetrahydrofuroic acid derivatives Ensures stereochemistry
Fluorination Agent DAST or equivalent sulfur-based fluorinating agent Selective, mild conditions
Solvent Methanol, tetrahydrofuran (THF) Polar solvents favor substitution
Temperature 0–25°C for fluorination; up to 80°C for amination Controlled to prevent racemization
Reaction Time 4–40 hours depending on step Optimized for yield and selectivity
Catalyst Pd/C for hydrogenation step For reduction of protected intermediates
Purification Silica gel chromatography, recrystallization Ensures high purity and stereochemical integrity

Representative Experimental Protocol (Adapted)

  • Synthesis of 3-aminotetrahydrofuran intermediate :
    Dissolve N-benzyloxycarbonyl-3-aminotetrahydrofuran in methanol with concentrated HCl. Add 10% Pd on activated carbon catalyst. Hydrogenate at 1 atm H2 pressure, 20°C for 18 hours. Filter and concentrate to obtain chiral 3-aminotetrahydrofuran.

  • Fluorination :
    Treat the 3-aminotetrahydrofuran with DAST at 0°C to room temperature under inert atmosphere. Monitor reaction progress by TLC or NMR. Quench and purify to isolate 4-fluoro derivative maintaining stereochemistry.

  • Amination with 4-methylcyclohexylamine : React the fluorinated oxolane intermediate with (1r,4r)-4-methylcyclohexylamine in THF or methanol with triethylamine at 60–80°C for several hours. Purify product by chromatography.

Q & A

Advanced Research Question

  • QSAR Modeling : Predict activity against biological targets (e.g., kinases) using descriptors like molar refractivity and topological polar surface area. Validate models with leave-one-out cross-validation (R² > 0.8) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., GROMACS) over 100-ns trajectories to assess conformational flexibility.
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast absorption and toxicity profiles .

Case Study : A QSAR model for a fluorinated neuropharmacological agent achieved 85% accuracy in predicting blood-brain barrier penetration .

How can researchers resolve contradictions in experimental data regarding metabolic stability and in vivo efficacy?

Advanced Research Question
Contradictions often arise from species-specific metabolism (e.g., cytochrome P450 differences) or formulation variability. Strategies:

  • In Vitro Assays : Use liver microsomes from multiple species (human, rat) to assess metabolic stability. Compare half-life (t1/2) and intrinsic clearance (Clint) .
  • In Vivo PK Studies : Administer via IV and oral routes in rodent models. Measure plasma concentrations via LC-MS/MS. Adjust formulations (e.g., hydrochloride salts for solubility) if bioavailability is <30% .

Data Analysis : Apply two-way ANOVA to identify significant differences between in vitro and in vivo results (p < 0.05).

What are the key structural analogs of this compound and their comparative biological activities?

Advanced Research Question

CompoundStructural FeaturesNotable Activities
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amineTetrahydropyran ring, C3 fluorineNeuropharmacological effects (e.g., dopamine modulation)
4-(((3R,4S)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenolFluorophenyl-piperidine coreAnticancer (apoptosis induction in HeLa cells)
1-Amino-tetrahydropyranNon-fluorinated analogLower metabolic stability (t1/2 reduced by 40%)

Synthetic Strategy : Replace the oxolane ring with piperidine or morpholine to modulate target selectivity.

What formulation challenges are associated with this compound hydrochloride, and how can they be addressed?

Advanced Research Question
Challenges :

  • Low Aqueous Solubility : Hydrochloride salt improves solubility but may crystallize at pH > 6.
  • Storage Stability : Hydrolysis risk in aqueous buffers (e.g., PBS).

Q. Solutions :

  • Use lyophilization for long-term storage.
  • Formulate as nanocrystals (<500 nm particle size) via wet milling to enhance dissolution rate .
  • Add stabilizers (e.g., trehalose) to prevent aggregation during freeze-thaw cycles .

Quality Control : Monitor polymorphism via PXRD and validate stability under ICH guidelines (25°C/60% RH for 6 months).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine
Reactant of Route 2
(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.